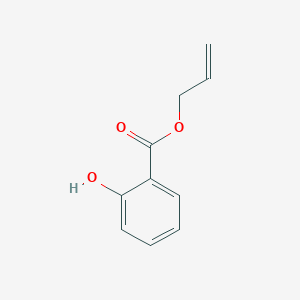

Salicilato de alilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of allyl salicylate involves the allyl–allyl cross-coupling reaction, which is a practical synthetic route for the direct construction of 1,5-dienes . This reaction involves the use of an allylic nucleophile and an allylic electrophile, with catalysts derived from different metals, including Pd, Ni, Cu, Ir, etc . Another synthesis method involves the direct coupling of alkynes and methanol, providing direct access to valuable allylic alcohols .Molecular Structure Analysis

The molecular structure of allyl salicylate includes a total of 23 bonds, with 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl . The molecular orbitals of the allyl group in the compound indicate that the reactivity of the compound occurs at the ends of the molecule .Chemical Reactions Analysis

Allyl salicylate is involved in the allyl–allyl cross-coupling reaction, which is a significant cross-coupling reaction providing a practical synthetic route for the direct construction of 1,5-dienes . This reaction is important in the synthesis of terpenes and other significant building blocks in chemical synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of allyl salicylate were analyzed using various apparatus and observations . The products of the reaction were analyzed by thin-layer chromatography .Aplicaciones Científicas De Investigación

Administración Tópica de Salicilatos

Los salicilatos tienen una larga historia de uso para el alivio del dolor . El Salicilato de alilo, al ser un derivado del ácido salicílico, puede utilizarse en aplicaciones tópicas por sus acciones queratolíticas, antibacterianas y fotoprotectoras . El diseño de la formulación del ácido salicílico tópico se dirige a la retención del fármaco en y sobre la piel en función de estas diferentes indicaciones .

Aplicaciones Insecticidas

Varias sustancias que contienen el grupo éster de alilo, incluido el this compound, han mostrado propiedades insecticidas . En un estudio, se evaluó la toxicidad del this compound en huevos y larvas de tres plagas de tortricidae . Se encontró que el this compound era menos activo en comparación con otros ésteres de alilo, pero aún mostraba cierto nivel de acción insecticida .

Mitigación de Estrés Abiótico en Plantas

Se ha encontrado que el ácido salicílico y sus derivados, incluido el this compound, son efectivos para mitigar el estrés abiótico en las plantas . La aplicación de ácido salicílico con el método de imprimación de semillas ha surgido como uno de los enfoques más confiables y rentables para mitigar estas tensiones .

Mecanismo De Acción

Target of Action

Allyl salicylate is a derivative of salicylic acid, which is known to primarily target Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are key mediators of inflammation and pain .

Mode of Action

Allyl salicylate, like other salicylates, is believed to exert its effects by irreversibly inhibiting COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, thereby reducing inflammation and pain .

Biochemical Pathways

Salicylates, including allyl salicylate, are synthesized from chorismate , which is derived from the shikimate pathway . The enzyme isochorismate synthase converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid . This pathway is found in both plants and bacteria .

Pharmacokinetics

After oral administration, salicylates are rapidly absorbed and undergo first-pass metabolism in the liver . The serum half-life of salicylates is dose-dependent . Salicylates are renally excreted, and their elimination rate is influenced by urinary pH and flow rate .

Result of Action

The primary result of allyl salicylate’s action is the reduction of inflammation and pain due to its inhibition of prostaglandin and thromboxane synthesis . This makes it effective in treating conditions like rheumatic diseases .

Action Environment

The action of allyl salicylate, like other salicylates, can be influenced by various environmental factors. For instance, salicylates are known to play crucial roles in the regulation of different biochemical and physiological processes in plants under various environmental stresses . .

Safety and Hazards

Allyl salicylate should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with eyes, skin, or clothing . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Direcciones Futuras

The allyl–allyl cross-coupling reaction, which is involved in the synthesis of allyl salicylate, has seen major developments over the past decade . This reaction has revolutionized synthetic chemistry and has been applied in the stereoselective total syntheses of a number of complex natural products . Future research may focus on further optimizing this reaction and exploring its applications in the synthesis of other compounds. Additionally, the topical delivery of salicylates, including allyl salicylate, is an area of ongoing research, with future perspectives highlighted for translational considerations of formulation designs .

Propiedades

IUPAC Name |

prop-2-enyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKBLDCLPBWOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065089 | |

| Record name | Allyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10484-09-0 | |

| Record name | Allyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10484-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7HJ0PS9K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does the insecticidal activity of allyl salicylate compare to other related compounds?

A: In a study comparing five different allyl esters, allyl salicylate was found to be the least effective against the eggs of three tortricid fruit pests. [] Allyl cinnamate, allyl 1-naphthoate, and allyl 2-thiophenecarboxylate demonstrated significantly higher toxicity. [] This suggests that structural modifications to the aromatic ring of allyl salicylate can influence its insecticidal potency.

Q2: Can allyl salicylate be incorporated into polymeric materials, and if so, what applications might these materials have?

A: Yes, allyl salicylate can be utilized as a building block in the synthesis of polymers. Researchers successfully incorporated allyl salicylate as a linker molecule in the creation of salicylic acid-releasing photopolymers. [] These photopolymer networks demonstrated potential for use in 3D-printed, biocompatible scaffolds designed for sustained drug release, particularly for soft tissue applications. []

Q3: Are there efficient methods for removing the allyl group from allyl salicylate?

A: Yes, researchers have developed a highly selective method for deallylating allyl salicylate. Using a palladium catalyst coordinated with a diphosphinidenecyclobutene ligand, the allyloxy group can be selectively removed from allyl 2-allyloxybenzoate, yielding allyl salicylate in quantitative amounts. [] This reaction proceeds efficiently under mild conditions and tolerates a variety of functional groups. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.